Potassium dodecafluoro-closo-dodecaborate

Descripción general

Descripción

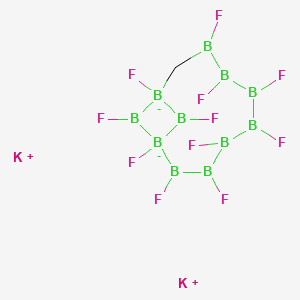

Potassium dodecafluoro-closo-dodecaborate is a chemical compound with the empirical formula B12F12K2. It is known for its unique structure, which consists of a boron cluster surrounded by fluorine atoms. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium dodecafluoro-closo-dodecaborate can be synthesized by treating potassium dodecahydro-closo-dodecaborate with liquid hydrogen fluoride at elevated temperatures. The reaction typically involves heating the mixture to 70°C for 14 hours, followed by exposure to a mixture of 20% fluorine in nitrogen at 25°C for 72 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Potassium dodecafluoro-closo-dodecaborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different boron-fluorine compounds.

Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of lower oxidation state boron compounds.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state boron-fluorine compounds, while reduction may produce boron-hydride derivatives.

Aplicaciones Científicas De Investigación

Potassium dodecafluoro-closo-dodecaborate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mecanismo De Acción

The mechanism by which potassium dodecafluoro-closo-dodecaborate exerts its effects involves its interaction with molecular targets and pathways. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells. The fluorine atoms in the compound also contribute to its reactivity and stability, making it an effective catalyst in various chemical reactions.

Comparación Con Compuestos Similares

Dodecahydro-closo-dodecaborate: A precursor to potassium dodecafluoro-closo-dodecaborate, with hydrogen atoms instead of fluorine.

Dodecafluoro-closo-dodecaborane: A neutral boron-fluorine compound with similar structural features.

Potassium dodecahydro-closo-dodecaborate: Another potassium salt of a boron cluster, but with hydrogen atoms instead of fluorine.

Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds, such as catalysis and BNCT.

Actividad Biológica

Potassium dodecafluoro-closo-dodecaborate, often denoted as K2[B12F12], is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Structural Characteristics

This compound consists of a closo-dodecaborate anion where all hydrogen atoms have been replaced by fluorine atoms. This results in a highly stable and non-polar structure, which affects its interactions with biological systems. The compound exhibits latent porosity, allowing for rapid interconversions at room temperature, which can influence its reactivity and biological interactions .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems. The following sections detail these aspects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of the closo-dodecaborate anion. For instance, amidine and amide derivatives synthesized from the amino-closo-dodecaborate anion have shown selective antimicrobial activity against various pathogens. The mechanism appears to be linked to the disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Closo-Dodecaborate Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Amidine Derivative | E. coli | 15 | |

| Urea Derivative | S. aureus | 20 | |

| Isocyanate Derivative | P. aeruginosa | 18 |

Cytotoxicity Studies

Cytotoxicity assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. In vitro studies using human cell lines have shown that while higher concentrations can induce apoptosis, lower doses are generally well-tolerated .

Table 2: Cytotoxicity Data

Drug Delivery Applications

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies suggest that encapsulating chemotherapeutic agents within this boron cluster can improve therapeutic efficacy while minimizing side effects .

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of a series of amidine derivatives based on this compound against resistant strains of bacteria. Results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential for development into new antimicrobial agents .

- Cytotoxicity in Cancer Research : In a controlled study involving breast cancer cell lines, this compound was tested for its cytotoxic effects when combined with doxorubicin. The combination showed enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that warrants further exploration .

Propiedades

IUPAC Name |

dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMONZFZXGMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2B11F11K2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746380 | |

| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143893-70-3 | |

| Record name | dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143893-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.